11-(2-Iodoethyl)henicosane
Description
11-(2-Iodoethyl)henicosane is a branched alkane derivative consisting of a 21-carbon backbone (heneicosane) with a 2-iodoethyl substituent at the 11th position. The iodine atom introduces significant electronegativity and polarizability, distinguishing it from non-halogenated analogs.
Properties
Molecular Formula |
C23H47I |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
11-(2-iodoethyl)henicosane |
InChI |
InChI=1S/C23H47I/c1-3-5-7-9-11-13-15-17-19-23(21-22-24)20-18-16-14-12-10-8-6-4-2/h23H,3-22H2,1-2H3 |
InChI Key |
YFFGGZIUOXLCGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CCI |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The table below compares 11-(2-Iodoethyl)henicosane with four analogs, highlighting structural differences and their implications:
*Calculated based on heneicosane (C₂₁H₄₄, MW 296.6) and substituent (C₂H₄I, MW 153.9).
Key Observations :
- Molecular Weight : The iodine atom in this compound increases its molecular weight by ~52% compared to 11-(1-ethylpropyl)heneicosane.
- Reactivity : The iodoethyl group enables nucleophilic substitution or elimination reactions, unlike inert alkyl substituents (e.g., methyl, dimethylpropyl) .
- Physical State : Branched alkanes like 11-(1-ethylpropyl)heneicosane are liquids with low melting points (-21°C), while iodinated analogs may exhibit higher viscosity due to halogenation .
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